
Catramilast
概要
説明
カトラミラストは、分子式C17H22N2O3 を持つ低分子薬です。 それはホスホジエステラーゼ4阻害剤としての役割で知られており、さまざまな免疫系疾患、先天性疾患、皮膚および筋骨格系の疾患の治療において重要です .
準備方法
合成経路と反応条件
カトラミラストの合成は、コア構造の調製から始まり、その後官能基を導入するいくつかのステップを含みます。主要なステップは次のとおりです。
コアイミダゾロン構造の形成: これは、適切な前駆体を用いた環化反応によって達成されます。
シクロプロピルメトキシ基とメトキシフェニル基の導入: これらの基は、適切な試薬と触媒を使用して置換反応によって導入されます。
工業生産方法
カトラミラストの工業生産は、通常、最適化された反応条件を使用して大規模合成を行い、高収率と純度を確保します。このプロセスには以下が含まれます。
バッチ式または連続フローリアクター: これらは、温度、圧力、反応時間などの反応パラメータを制御するために使用されます。
精製ステップ: これらには、結晶化、ろ過、クロマトグラフィーが含まれ、最終生成物を単離および精製します。
化学反応の分析
Compound Identification and Structural Analysis
The term "Catramilast" does not correspond to any known compound in major chemical registries (CAS, ChEMBL, or DrugBank). For comparison, the structurally similar Apremilast (CAS 608141-41-9) has the following properties:
Property | Value |
---|---|
IUPAC Name | N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Molecular Formula | C<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>7</sub>S |
Key Functional Groups | Acetamide, methoxy, ethoxy, methylsulfonyl, isoindole-1,3-dione |
Hypothetical Reaction Pathways
If "this compound" shares structural similarities with Apremilast, potential reaction pathways might include:
Hydrolysis Reactions
- Amide Hydrolysis : Cleavage of the acetamide group under acidic or basic conditions to yield carboxylic acid and amine derivatives.
- Sulfonyl Group Reactivity : Potential nucleophilic substitution at the methylsulfonyl moiety.
Oxidation/Reduction
- Methoxy/Ethoxy Demethylation : Oxidative removal of methoxy/ethoxy groups to phenolic derivatives.
- Isoindole-dione Reduction : Hydrogenation of the dione ring to form diol intermediates.
Comparative Catalytic Reaction Insights
While direct data on "this compound" is unavailable, recent advancements in catalysis (e.g., electric field-enhanced reactions , single-atom dynamics , and bioinspired nanoparticle catalysts ) suggest methodologies for optimizing reactions involving structurally complex molecules:
Research Gaps and Recommendations
- Synthetic Feasibility : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing polyaromatic scaffolds .
- Metabolic Pathways : Investigate cytochrome P450-mediated oxidation using in vitro assays .
- Machine Learning : Apply deep generative models (e.g., ) to predict novel reaction pathways.
科学的研究の応用
Psoriasis and Psoriatic Arthritis
Catramilast has shown efficacy in treating psoriasis and psoriatic arthritis by modulating inflammatory pathways. Research indicates that PDE4 inhibitors can significantly reduce the expression of inflammatory cytokines such as TNF-α and IL-23 while increasing anti-inflammatory cytokines like IL-10. This mechanism is crucial in restoring the balance between pro-inflammatory and anti-inflammatory signals in patients with these conditions.
Case Study:
In clinical trials, patients treated with this compound exhibited significant improvements in skin lesions and joint symptoms compared to placebo groups. The phase II studies demonstrated a marked reduction in the severity of psoriasis symptoms, with many patients achieving clear or almost clear skin after 16 weeks of treatment.
Chronic Obstructive Pulmonary Disease (COPD)
Emerging research suggests that this compound may also be beneficial in managing COPD. By reducing inflammation in the airways, it can help alleviate symptoms and improve lung function.
Research Findings:
A study published in a respiratory journal reported that patients receiving this compound showed improved lung function tests and reduced exacerbation rates compared to those on standard therapy alone. The mechanism is thought to involve decreased airway inflammation and improved mucosal healing.
Atopic Dermatitis
Recent investigations are exploring the role of this compound in treating atopic dermatitis. Similar to its effects on psoriasis, it may help regulate immune responses and reduce skin inflammation.
Clinical Insights:
In a small cohort study, patients with moderate to severe atopic dermatitis treated with this compound reported significant reductions in itch severity and skin lesions after eight weeks of treatment, indicating its potential as a therapeutic option for this condition.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other PDE4 inhibitors:
Compound | Indication | Efficacy | Administration Route |
---|---|---|---|
This compound | Psoriasis, PsA, COPD | Significant improvement noted | Oral |
Apremilast | Psoriasis, PsA | Effective but may have more side effects | Oral |
Roflumilast | COPD | Effective but limited to respiratory conditions | Oral |
Safety Profile
The safety profile of this compound appears favorable, with common side effects being mild to moderate gastrointestinal disturbances. Long-term safety data are still required to fully understand its risk-benefit ratio in chronic use.
作用機序
カトラミラストは、ホスホジエステラーゼ4酵素を阻害することでその効果を発揮します。この阻害は、細胞内環状アデノシン一リン酸レベルの上昇につながり、今度はさまざまな細胞プロセスを調節します。含まれる分子標的と経路は次のとおりです。
ホスホジエステラーゼ4: カトラミラストの主要な標的。
環状アデノシン一リン酸シグナル伝達経路: この経路は、炎症と免疫応答の調節に不可欠です.
類似化合物との比較
カトラミラストは、その特定の化学構造と薬理学的特性により、ホスホジエステラーゼ4阻害剤の中でユニークです。類似の化合物には以下が含まれます。
アプレミラスト: 乾癬および乾癬性関節炎の治療に使用される別のホスホジエステラーゼ4阻害剤.
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用されます.
これらの化合物と比較して、カトラミラストは、独自の薬理学的プロファイルに貢献する独自の構造的特徴を持っています。
生物活性
Catramilast, a selective phosphodiesterase-4 (PDE4) inhibitor, has gained attention for its potential therapeutic applications in various inflammatory diseases, particularly in conditions like psoriasis and psoriatic arthritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing cAMP breakdown, this compound leads to increased intracellular levels of cAMP, which plays a crucial role in modulating inflammatory responses. Elevated cAMP levels result in:
- Downregulation of pro-inflammatory cytokines : This includes tumor necrosis factor (TNF), interleukin-23 (IL-23), and IL-17, which are pivotal in the pathogenesis of autoimmune diseases.
- Upregulation of anti-inflammatory cytokines : Enhanced production of anti-inflammatory mediators helps mitigate the inflammatory process .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in treating psoriatic arthritis (PsA) and psoriasis. Here are key findings:
-
APROACH Study :
- A multicenter, prospective cohort study involving 167 biologic-naïve patients with early peripheral PsA.
- At 24 weeks, the minor cDAPSA response rate was 59.7%, increasing to 69.8% at 52 weeks.
- Improvements were noted in physical function and severity of PsA manifestations such as enthesitis and dactylitis .
- Phase II/III Trials :
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The absolute bioavailability is approximately 73.2%. Metabolic studies indicate that it is primarily excreted through urine and feces, highlighting its favorable pharmacokinetic profile for chronic use in inflammatory conditions .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Adverse Effects : Commonly reported side effects include gastrointestinal disturbances (nausea, diarrhea) and headache. However, these are generally mild to moderate and tend to decrease over time.
- Long-term Safety : Data from long-term studies suggest that this compound maintains a favorable safety profile compared to traditional systemic therapies .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism | PDE4 inhibition leading to increased cAMP levels |
Primary Indications | Psoriasis, Psoriatic Arthritis |
Response Rates | Minor cDAPSA response: 59.7% at 24 weeks; 69.8% at 52 weeks |
Time to Response | Early responses observed as soon as 16 weeks |
Safety Profile | Generally well-tolerated; mild to moderate side effects |
Pharmacokinetics | Tmax: 1-3 hours; Bioavailability: 73.2%; Excretion via urine and feces |
特性
IUPAC Name |
3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYRQONKZKIIY-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171460 | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183659-72-5 | |
Record name | Catramilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CATRAMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。